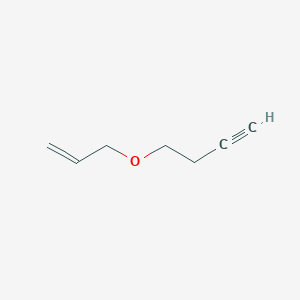
1-Butyne, 4-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyne, 4-(2-propenyloxy)- is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Butyne, 4-(2-propenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 1-butene with halogens and butyraldehyde in the presence of phosphorus tribromide. The resulting dihalogenated butane undergoes dehydrohalogenation in a caustic potassium-alcohol solution to yield the desired alkyne .
Industrial Production Methods
Industrial production of 1-Butyne, 4-(2-propenyloxy)- typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Butyne, 4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the triple bond results in the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel are used for hydrogenation reactions.
Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia are often employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or other functionalized compounds.
Scientific Research Applications
1-Butyne, 4-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butyne, 4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, enzyme activities, and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Butyne: A simple alkyne with a terminal triple bond.
2-Butyne: An alkyne with a triple bond located in the middle of the molecule.
1-Butyne, 1-ethoxy-: An alkyne with an ethoxy group attached to the terminal carbon.
Uniqueness
1-Butyne, 4-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl ether group in its structure.
Properties
CAS No. |
75405-45-7 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
4-prop-2-enoxybut-1-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h1,4H,2,5-7H2 |
InChI Key |
FITHKHKKDWTBOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


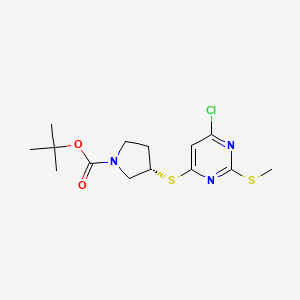
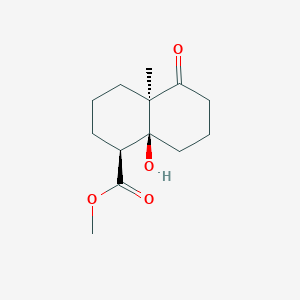
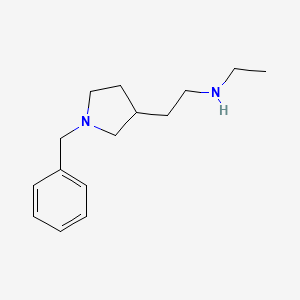
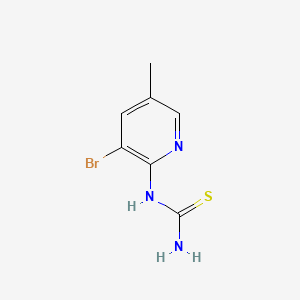
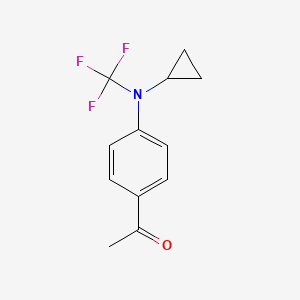
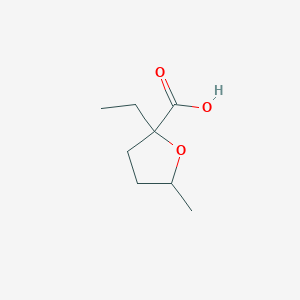
![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
![Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester](/img/structure/B13966533.png)

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)

![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
